molecular formula C12H18N2O B8366245 (S)-2-(2-Methoxy-benzyl)-piperazine

(S)-2-(2-Methoxy-benzyl)-piperazine

Cat. No.: B8366245
M. Wt: 206.28 g/mol
InChI Key: SHSZPVQOMWUTKF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Methoxy-benzyl)-piperazine is a chiral, enantiomerically pure piperazine derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a methoxy-substituted benzyl group at the 2-position of the piperazine ring, a structural motif known to contribute to bioactive molecule development. Piperazine derivatives are extensively investigated for their versatile biological activities and their role as key scaffolds in drug discovery . Researchers utilize this and similar compounds as critical building blocks for synthesizing more complex molecules or as chemical probes to study biological pathways . The specific stereochemistry of the (S)-enantiomer may lead to distinct interactions with biological targets, making it valuable for studying structure-activity relationships (SAR) and enantioselectivity in various processes. While the specific biological data for this exact stereoisomer is limited in the public domain, structural analogs, particularly benzylpiperazines, are widely reported in scientific literature. These analogs demonstrate potent and selective binding to various central nervous system (CNS) targets, including sigma receptors (e.g., σ1R) . Other research on related methoxy-benzyl piperazines has explored their potential as modulators of eukaryotic translation initiation factor 2-alpha (eIF2-α), a key protein in regulating global protein synthesis during cellular stress responses . Furthermore, piperazine derivatives have shown promise in preclinical research for their anti-inflammatory properties, with some compounds demonstrating significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . This compound is presented as a high-purity chemical tool to support such advanced investigations. This product is intended for research applications only in a controlled laboratory setting and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1

InChI Key

SHSZPVQOMWUTKF-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC=C1C[C@H]2CNCCN2

Canonical SMILES

COC1=CC=CC=C1CC2CNCCN2

Origin of Product

United States

Synthetic Methodologies for S 2 2 Methoxy Benzyl Piperazine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the (S)-2-(2-Methoxy-benzyl)-piperazine Scaffold

A retrosynthetic analysis of the target molecule allows for the identification of logical bond disconnections and the key building blocks required for its synthesis.

The primary structure of this compound consists of a piperazine (B1678402) ring with a chiral center at the C2 position, bearing a 2-methoxybenzyl group. Two main retrosynthetic strategies can be envisioned.

A first approach involves disconnecting the C2-benzyl bond. This identifies an enantiopure piperazine synthon and a 2-methoxybenzyl electrophile (e.g., 2-methoxybenzyl bromide) as the key fragments. The core challenge of this route is the preparation of the C2-unsubstituted chiral piperazine precursor.

A more versatile and common strategy involves the use of a piperazin-2-one (B30754) as a key intermediate. Piperazin-2-ones serve as valuable precursors that can be functionalized at the C3 position (which becomes the C2 position in the final piperazine after reduction). This leads to synthons such as an N,N'-diprotected piperazin-2-one and the aforementioned 2-methoxybenzyl halide. The chirality can be introduced during the alkylation step, making this a powerful asymmetric approach.

A third strategy involves building the heterocyclic ring from acyclic precursors. This disconnection of two C-N bonds within the piperazine ring points to a 1,2-diamine, such as a derivative of (S)-2-(2-methoxybenzyl)-1,2-diaminoethane, cyclizing with a two-carbon unit. Alternatively, precursors derived from chiral amino acids can be used to construct the piperazine ring in a modular fashion. nih.gov

The most strategically important disconnection points are:

C(2)-C(benzyl) Bond: This disconnection simplifies the synthesis to an alkylation problem on a pre-formed piperazine or piperazin-2-one ring. This is the basis for the powerful palladium-catalyzed asymmetric allylic alkylation approaches discussed below.

N(1)-C(2) and N(4)-C(3) Bonds: A double disconnection of the amide bonds in a piperazin-2-one precursor leads back to an N-substituted ethylenediamine (B42938) and a glyoxylic acid derivative.

N(1)-C(6) and N(4)-C(5) Bonds: This disconnection strategy involves the cyclization of a 1,2-diamine precursor with a suitable dielectrophile (e.g., a substituted dihaloethane). This is a classical approach to piperazine synthesis. For instance, 1-(2-Methoxyphenyl)piperazine can be synthesized by heating 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com Adapting this for a C2-substituted chiral product would require a chiral diamine precursor.

Enantioselective Synthesis Approaches to this compound

Achieving high enantioselectivity in the synthesis of C-substituted piperazines is crucial for their application as pharmaceutical agents. Catalytic asymmetric methods are the most advanced and efficient strategies to achieve this.

Transition-metal catalysis has provided the most robust solutions for the enantioselective synthesis of C-functionalized piperazines.

A highly effective method for synthesizing enantiomerically enriched α-substituted piperazines involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one substrates. nih.govcaltech.edu Developed by Stoltz and coworkers, this methodology allows for the creation of α-secondary and α-tertiary chiral centers with high fidelity. nih.govrsc.org

The general approach begins with a differentially N-protected piperazin-2-one, which is functionalized to create an enolizable substrate for the palladium catalyst. In the key decarboxylative allylic alkylation step, a palladium complex, chiral ligand, and an allylic carbonate react to form a new C-C bond at the α-position enantioselectively. nih.gov The resulting α-allylated piperazin-2-one can then be converted to the target α-benzylpiperazine. This would involve oxidative cleavage of the allyl group to an aldehyde, followed by a Wittig-type reaction or reduction and subsequent functionalization. Finally, reduction of the lactam carbonyl group furnishes the desired piperazine.

The success of the reaction depends critically on the choice of palladium source, solvent, and the chiral ligand. Electron-deficient phosphino-oxazoline (PHOX) ligands have proven particularly effective. caltech.edu This method provides access to a wide range of α-substituted piperazin-2-ones in good yields and high enantiomeric excess (ee). caltech.edunih.gov

EntryR GroupLigandYield (%)ee (%)Reference
1Allyl(S)-t-BuPHOX9190 caltech.edu
2Me(S)-i-PrPHOX8593 caltech.edu
3Bn(S)-i-PrPHOX9995 caltech.edu
44-MeO-Bn(S)-i-PrPHOX9296 caltech.edu

Table 1: Representative results for the Pd-catalyzed asymmetric allylic alkylation to form α-tertiary piperazin-2-ones. The reaction involves the alkylation of an N-protected piperazin-2-one with an allylic carbonate in the presence of a Pd catalyst and a chiral PHOX ligand.

The direct enantioselective functionalization of a C-H bond on the piperazine ring represents the most atom- and step-economical approach to synthesizing molecules like this compound. However, this field remains challenging and less developed compared to methods involving pre-functionalized substrates. nih.gov

The primary difficulty arises from the presence of the second nitrogen atom in the piperazine ring. This additional heteroatom can influence the electronics and reactivity of the α-C-H bonds, often deactivating them towards functionalization or promoting undesired side reactions like dehydrogenation. nih.gov

Strategies such as asymmetric α-lithiation followed by trapping with an electrophile have seen some success with simpler N-heterocycles like pyrrolidine, using chiral ligands like (-)-sparteine (B7772259). researchgate.net However, extending this methodology to piperazines has proven surprisingly difficult. The s-BuLi•sparteine complex often shows a lack of reactivity towards N-Boc-piperidine, and the challenge is even greater for piperazine. researchgate.net Consequently, very few examples of enantioselective C-H functionalization of piperazines have been reported, and a general, versatile method is still needed. nih.gov While this approach holds great promise for streamlining the synthesis of complex piperazines, new catalysts and synthetic methods are required to overcome the inherent reactivity issues of the piperazine core. nsf.govnih.gov

Catalytic Asymmetric Synthesis

Photoredox Catalysis in Chiral Piperazine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild conditions for reactions that were previously challenging. tcichemicals.comnsf.gov This approach can be adapted for the synthesis of chiral piperazines, including derivatives like this compound.

One notable photoredox-catalyzed method is the CarboxyLic Amine Protocol (CLAP), which facilitates the synthesis of 2-substituted piperazines. tcichemicals.com This process typically involves the condensation of a glycine-based diamine, such as N-(2-aminoethyl)-N-benzylglycine, with an aldehyde to form an imine intermediate. tcichemicals.comnih.gov Subsequent photoinitiated decarboxylative annulation, often catalyzed by an iridium complex like Ir[(ppy)2(dtbbpy)]PF6 under blue LED irradiation, yields the desired 2-substituted piperazine. tcichemicals.com For the synthesis of this compound, 2-methoxybenzaldehyde (B41997) would be the required aldehyde. The chirality could be introduced through a subsequent resolution step or by developing an asymmetric variant of this catalytic system.

Recent advancements have also demonstrated the use of organic photoredox catalysts, which circumvents the need for expensive iridium-based catalysts. nih.gov These methods can proceed via direct substrate oxidation followed by a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine core. nih.gov Furthermore, photoredox catalysis can be used for the direct C-H functionalization of a pre-existing piperazine ring, although achieving high stereoselectivity in such reactions remains a significant challenge. nsf.govgoogle.com A kinetic resolution approach following a photocatalytic decarboxylative arylation has been successfully employed to provide highly enantioenriched 2-arylpiperazines, a strategy that could potentially be adapted for benzyl-substituted piperazines.

A plausible reaction scheme for a photoredox-catalyzed synthesis is presented below:

ReactantsCatalystConditionsProductYield
N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate), 2-methoxybenzaldehydeIr[(ppy)2(dtbbpy)]PF6, KOHAcetonitrile, Blue LEDs, rt, 3h1-benzyl-3-(2-methoxyphenyl)piperazine~80% (racemic, analogous example) tcichemicals.com

Table 1: Example of a Photoredox-Catalyzed Synthesis of a 2-Arylpiperazine.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for introducing stereocenters. In the context of piperazine synthesis, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction.

A common approach involves the use of readily available chiral molecules, such as (R)-(-)-phenylglycinol, as the chiral auxiliary. rsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(-)-phenylglycinol and N-Boc glycine. rsc.org The initial condensation forms an amide, which, after a series of transformations including reduction and protection, sets the stage for the formation of a chiral piperazin-2-one intermediate. Subsequent reduction of the lactam and removal of the auxiliary would yield the desired chiral piperazine.

To synthesize this compound, a similar strategy could be employed, starting with the appropriate chiral auxiliary and building blocks. The choice of auxiliary and the reaction sequence would be crucial for achieving the desired (S)-configuration at the C2 position.

Chiral auxiliaries can also be used to achieve diastereoselective synthesis. A notable example is the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which utilizes Ellman's auxiliary. nih.gov The key step in this synthesis is the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine derived from (R)-phenylglycinol. rsc.orgnih.gov This methodology provides access to stereochemically defined trifluoromethylated piperazines and highlights the power of chiral sulfinylamines in directing stereoselective additions. rsc.org

A hypothetical diastereoselective synthesis of a precursor to this compound could involve the reaction of a chiral imine with a suitable nucleophile, where the stereochemical outcome is controlled by the chiral auxiliary.

Chiral AuxiliaryKey ReactionDiastereomeric Ratio
(R)-tert-Butanesulfinamide (Ellman's auxiliary)Nucleophilic addition of TMSCF3 to an α-amino sulfinylimineHigh diastereoselectivity
(R)-(-)-PhenylglycinolFormation of a chiral 2-oxopiperazine intermediateHigh diastereoselectivity

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Piperazine Synthesis. rsc.orgnih.gov

Cyclization Strategies for Enantiomerically Enriched Piperazine Rings

The formation of the piperazine ring via cyclization of a chiral linear precursor is a cornerstone of many synthetic approaches. The stereocenter can be introduced early in the synthesis, and the subsequent cyclization preserves the enantiomeric purity.

Ring expansion reactions offer an alternative route to the piperazine core. For instance, the ring expansion of chiral aziridines can lead to the formation of piperazines. The reaction of ethyl (S)-2-(2-alkyl-1-aziridinyl)acetates with amines in the presence of a Lewis acid like boron trifluoride etherate can yield optically active piperazines that retain the configuration of the starting aziridine. researchgate.net Another strategy involves the ring expansion of imidazolines. nih.gov While less common, these methods can provide access to specific substitution patterns. The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives is another reported method for generating functionalized piperazines. google.com

Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the formation of piperazine rings is no exception. Palladium-catalyzed reactions are particularly prevalent. A modular synthesis of highly substituted piperazines can be achieved through the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method offers good to excellent yields and high regio- and stereochemical control. acs.org

Another powerful approach is the intramolecular hydroamination of aminoalkenes. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines starting from a homochiral cyclic sulfamidate. rsc.org A general method for constructing piperazine rings involves the catalytic reductive cyclization of dioximes derived from primary amines and nitrosoalkenes, which proceeds via a diimine intermediate. nih.gov

For the synthesis of this compound, one could envision a chiral linear diamine precursor undergoing a transition-metal-catalyzed cyclization to form the piperazine ring with the desired stereochemistry.

CatalystReaction TypeKey Features
Palladium complexesDecarboxylative cyclizationModular, high regio- and stereocontrol acs.org
Palladium complexesIntramolecular hydroaminationDiastereoselective rsc.org
5%-Pd/CReductive cyclization of dioximesStereoselective, starts from primary amines nih.gov

Table 3: Examples of Transition-Metal-Catalyzed Cyclizations for Piperazine Synthesis.

Multicomponent Reactions for Stereoselective Piperazine Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for rapidly building molecular complexity. The Ugi and split-Ugi reactions, in particular, have been adapted for the synthesis of diverse piperazine libraries. nih.govnih.gov

The split-Ugi reaction, when applied to the piperazine heterocycle, allows for the regioselective desymmetrization of the piperazine core in one step without the need for protecting groups. nih.gov This is achieved by reacting an acid component, a carbonyl component (like an aldehyde), an isocyanide, and piperazine itself. This approach generates a scaffold where one nitrogen is acylated and the other is alkylated, providing a significant advantage for creating large arrays of compounds for drug discovery. nih.gov For instance, a synthetic sequence could employ 2-methoxybenzaldehyde as the carbonyl component to install the desired benzyl (B1604629) group at the C-2 position.

Further advancements have demonstrated stereodivergent Ugi reactions for synthesizing peptide analogues with both central and axial chirality. rsc.org By varying reaction parameters such as temperature, it is possible to selectively target different diastereoisomers from a single set of starting materials, achieving high diastereomeric ratios (d.r. >95:5). rsc.org While not directly applied to the title compound in the cited literature, this principle of stereocontrol in Ugi reactions is crucial for developing syntheses of enantiopure piperazine derivatives.

Table 1: Examples of Piperazine Synthesis via Split-Ugi Reaction This table illustrates the versatility of the split-Ugi reaction in generating diverse piperazine structures.

Acid ComponentCarbonyl ComponentIsocyanideProduct YieldReference
1H-Indole-2-carboxylic acidFormaldehyde1-Isocyano-4-methoxybenzeneHigh nih.gov
1H-Indole-2-carboxylic acidFormaldehyde1-Isocyano-4-bromobenzeneHigh nih.gov
N-(methoxymethyl)-1H-indole-2-carboxylic acidFormaldehyde1-Isocyano-4-methoxybenzeneHigh nih.gov
N-(methoxymethyl)-1H-indole-2-carboxylic acidFormaldehyde1-Isocyano-4-bromobenzeneHigh nih.gov

Asymmetric Lithiation-Trapping Methods for Piperazine Derivatives

Direct asymmetric functionalization of the piperazine ring offers an elegant and efficient route to enantiopure products. Asymmetric lithiation-trapping, a cornerstone of modern heterocyclic chemistry, has been successfully applied to N-Boc protected piperazines. acs.orgnih.gov

This method typically involves the deprotonation of an α-C-H bond using a strong, sterically hindered lithium amide base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. acs.org The alkaloid (-)-sparteine and its synthetic (+)-sparteine surrogates are commonly used to induce asymmetry. The resulting configurationally defined organolithium intermediate is then quenched with an electrophile (e.g., an alkyl halide or carbonyl compound) to yield the α-substituted piperazine as a single stereoisomer. acs.orgnih.gov Trapping the lithiated intermediate with 2-methoxybenzyl bromide would directly lead to the carbon skeleton of the title compound. Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen can surprisingly influence both the yield and the enantioselectivity of the reaction. acs.orgnih.gov

A related strategy involves the kinetic resolution of racemic 2-arylpiperazines. acs.orgnih.gov In this approach, a racemic piperazine is treated with a substoichiometric amount of a chiral lithiating agent, such as n-BuLi/(+)-sparteine. One enantiomer is lithiated much faster than the other. Quenching the reaction then provides a mixture of the unreacted, enantioenriched starting material and a disubstituted product, both with high enantiopurity. nih.gov

Table 2: Kinetic Resolution of 2-Arylpiperazines via Asymmetric Lithiation Data illustrates the effectiveness of kinetic resolution in separating enantiomers, providing high enantiomeric ratios (er) for the recovered starting material.

2-Arylpiperazine SubstrateRecovered Starting Material (er)Selectivity Factor (S)Reference
2-(4-Fluorophenyl)piperazine98:2~17 nih.gov
2-(4-Chlorophenyl)piperazine99:1~17 nih.gov
2-(4-(Trifluoromethyl)phenyl)piperazine98:2~17 nih.gov
2-(3-Chlorophenyl)piperazine98:2~17 nih.gov

Derivatization and Functionalization Strategies for this compound Analogues

Once the core piperazine scaffold is assembled, further derivatization is often necessary. Direct C-H functionalization has emerged as a powerful platform for modifying complex molecules without the need for pre-functionalized substrates, representing a paradigm shift in retrosynthetic analysis. nsf.gov

Direct C-H Functionalization of Piperazine Scaffolds

The same lithiation chemistry used for the de novo synthesis of chiral piperazines is also a premier method for their subsequent functionalization. acs.orgnih.gov An existing enantiopure 2-substituted piperazine, such as this compound, can be subjected to a second lithiation-trapping event to introduce another substituent. This allows for the synthesis of highly functionalized and uncommon 2,2-disubstituted or 2,5-trans-disubstituted piperazines with excellent stereocontrol. nih.govacs.org The choice of protecting groups on the nitrogen atoms is crucial, as orthogonal protecting groups (e.g., Boc and cumyl) allow for selective manipulation and deprotection at later stages. nih.gov

Transition-metal catalysis provides a complementary toolkit for the α-C-H functionalization of piperazines, often under milder conditions than organolithium chemistry. nsf.gov Palladium-catalyzed reactions, in particular, have been developed for the α-arylation of N-protected pyrrolidines and piperidines, a strategy that is applicable to piperazines. nih.gov These reactions typically require a directing group attached to a piperazine nitrogen to position the metal catalyst in proximity to the target C-H bond, ensuring regioselectivity. youtube.com

Recent advances have also demonstrated palladium-catalyzed modular syntheses of piperazines and piperazinones, showcasing the versatility of palladium in forming key C-C and C-N bonds. acs.org While many methods focus on functionalizing activated C-H bonds α-to a nitrogen atom nih.gov, innovative strategies are expanding the scope to include more remote functionalizations, though α-functionalization remains the most prevalent. nsf.govnih.gov

Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions. encyclopedia.pubjocpr.com This approach is highly effective for activating the α-C-H bonds of piperazines. nsf.gov The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the piperazine substrate. encyclopedia.pubacs.org This generates a nitrogen-centered radical cation, which is then deprotonated at the α-position to form a key α-amino radical intermediate. encyclopedia.pub

This α-amino radical can be intercepted by a variety of radical acceptors, including electron-deficient arenes (for C-H arylation) or other partners, to form new C-C bonds. encyclopedia.pubacs.org An early example demonstrated the C-H arylation of piperazines with 1,4-dicyanobenzene using an iridium photocatalyst. encyclopedia.pub More recently, photoredox catalysis has been employed in decarboxylative arylations to produce 2-arylpiperazines, which can then be resolved to high enantiopurity. acs.orgnih.gov This combination of photoredox catalysis and other asymmetric techniques represents the cutting edge of chiral piperazine synthesis and functionalization. acs.org

Introduction of Carbon Substituents on the Piperazine Ring

While N-substituted piperazines are common, C-substituted piperazines represent a less explored area of chemical space with significant potential for discovering new bioactive compounds. rsc.orgnih.gov Synthesizing these compounds, especially with stereochemical control, presents a significant synthetic challenge. rsc.orgnih.gov

Several strategies have been developed to introduce carbon substituents onto the piperazine ring in an enantioselective manner.

A prevalent method starts from chiral α-amino acids. These can be converted into orthogonally protected chiral 1,2-diamines, which then undergo cyclization to form the 2-substituted piperazine ring. rsc.org For example, an aza-Michael addition between a chiral diamine and an in situ generated vinyl sulfonium (B1226848) salt provides a scalable route to enantiomerically pure 2-substituted piperazines. rsc.org

Another approach involves the asymmetric synthesis of 2,3-substituted piperazine acetic acid esters starting from optically pure amino acids. nih.govnih.gov This method converts the amino acid into a key chiral 1,2-diamine intermediate which then undergoes annulation to yield the desired enantiopure 3-substituted piperazine-2-acetic acid ester. nih.gov However, in some cases, such as the synthesis of a 3-phenyl substituted derivative, racemization can occur during the synthesis. nih.gov

Direct C-H functionalization using photoredox catalysis offers a modern approach to couple N-Boc piperazines with compounds like 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. encyclopedia.pub

Starting Material Key Transformation Product Reference
α-Amino AcidsConversion to chiral 1,2-diamine, followed by aza-Michael addition.Orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org
Optically Pure Amino AcidsConversion to chiral 1,2-diamine, followed by annulation.Enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov
N-Boc PiperazinePhotoredox-catalyzed coupling with 1,4-dicyanobenzenes.α-Aryl-substituted piperazines. encyclopedia.pub

The synthesis of piperazines with gem-disubstitution (two substituents on the same carbon atom) is particularly challenging but offers a way to create molecules with increased three-dimensional complexity.

A powerful method for creating chiral gem-disubstituted piperazines is through the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones. nih.gov This reaction allows for the synthesis of highly enantioenriched α,α-disubstituted N-protected piperazin-2-ones. nih.govresearchgate.net These intermediates can then be reduced to the corresponding gem-disubstituted piperazines. nih.gov This approach provides stereodefined access to a novel area of chemical space for drug discovery. nih.gov

This palladium-catalyzed method has been shown to be effective for a variety of N-Boc-protected α,α-disubstituted piperazin-2-ones, achieving high yields and enantioselectivity using a chiral Pd-catalyst with an electron-deficient PHOX ligand. nih.gov

Stereochemical Investigations of S 2 2 Methoxy Benzyl Piperazine

Methods for Enantiomeric Purity and Absolute Configuration Determination

Ensuring the enantiomeric purity and determining the absolute three-dimensional arrangement of atoms are fundamental in the study of chiral compounds like (S)-2-(2-methoxy-benzyl)-piperazine.

Chiral Chromatographic Techniques for Enantiomeric Excess Evaluation

Chiral chromatography is a cornerstone for evaluating the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usresearchgate.net This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. chromatographyonline.comeijppr.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for chiral separations. afmps.bejocpr.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. chromatographyonline.comnih.govsigmaaldrich.com The choice of the mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier, is crucial for achieving optimal separation. nih.gov For piperazine (B1678402) derivatives, chiral HPLC methods have been developed using columns like Chiralpak IC, which can effectively separate related compounds. jocpr.com The development of a successful chiral separation method often involves screening various CSPs and mobile phase compositions to find the optimal conditions. sigmaaldrich.comresearchgate.net

Table 1: Chiral Chromatography Parameters for Piperazine Derivatives

ParameterDescriptionTypical Values/Conditions
Technique High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)HPLC, SFC
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak series), Pirkle-type, macrocyclic antibiotics
Mobile Phase (HPLC) Normal Phase: Heptane/Isopropanol, Hexane/EthanolRatios vary, e.g., 85:15 (v/v)
Mobile Phase (SFC) Supercritical CO2 with a modifier (e.g., methanol, ethanol)Modifier percentage is optimized
Detector UV-Vis, Circular Dichroism (CD)UV detection is common heraldopenaccess.us

X-ray Crystallography for Absolute Stereochemistry Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. purechemistry.orgresearchgate.netresearchgate.netcornell.edu This technique involves diffracting X-rays off a crystal lattice, which provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of each atom. purechemistry.org For complex organic molecules, including piperazine derivatives, X-ray crystallography can unambiguously establish the (S) or (R) configuration at each chiral center. researchgate.netnih.gov The crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. nih.gov The determination of the absolute configuration is crucial for understanding structure-activity relationships. nih.gov

Chiral Derivatizing Agents in Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for determining enantiomeric purity and, in some cases, assigning absolute configuration. acs.orgnih.govwikipedia.orgsigmaaldrich.com The principle involves reacting the enantiomeric mixture with a single enantiomer of a CDA to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. nih.gov

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.orgnih.gov When this compound is reacted with, for example, (R)- and (S)-Mosher's acid chloride, two different diastereomeric amides are formed. nih.gov By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original amine can be deduced. nih.govoregonstate.edu This method, known as the Mosher's method, provides a reliable and accessible means for stereochemical assignment. nih.govrsc.org

Table 2: Application of Mosher's Method for Chiral Amines

StepDescriptionExpected Outcome
1. Derivatization Reaction of the chiral amine with both (R)- and (S)-Mosher's acid chloride.Formation of a pair of diastereomeric amides.
2. NMR Analysis Acquisition of ¹H NMR spectra for both diastereomeric products.Distinct chemical shifts for corresponding protons in each diastereomer.
3. Data Analysis Calculation of the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.

Conformational Analysis and Stereochemical Stability of the Piperazine Ring

The piperazine ring is a six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. wikipedia.org The conformational dynamics and stability of this ring are influenced by the nature and orientation of its substituents.

Ring Inversion Dynamics and Energetics

The piperazine ring is not static and can undergo a process called ring inversion, where one chair conformation flips into another. rsc.org This interconversion involves higher energy transition states, such as the twist-boat conformation. acs.org The energy barrier for this process in unsubstituted piperazine is relatively low. rsc.org However, the presence of substituents can significantly affect the energetics of this inversion. Temperature-dependent NMR studies can be employed to investigate these dynamics, as the rate of inversion can be slowed at lower temperatures, allowing for the observation of distinct signals for axial and equatorial protons. rsc.org For N-acylated piperazines, the energy barrier for ring inversion has been found to be lower than the barrier for rotation around the amide bond. rsc.org

Stereochemical Influence on Molecular Interactions

The principle of stereochemistry dictates that the three-dimensional arrangement of atoms in a chiral molecule, such as this compound, is a critical determinant of its interaction with biological macromolecules like receptors and enzymes. nih.gov These biological targets are themselves chiral, and thus often exhibit stereospecificity in their binding interactions. nih.gov Consequently, it is highly probable that the (S)- and (R)-enantiomers of 2-(2-Methoxy-benzyl)-piperazine would display different pharmacological profiles.

In broader studies of chiral piperazine derivatives, stereochemistry has been shown to be a key factor in determining receptor affinity and selectivity. For instance, investigations into chiral (piperazin-2-yl)methanol derivatives have demonstrated that specific stereoisomers exhibit higher affinity for sigma-1 receptors. researchgate.net Similarly, research on other chiral N-benzylpiperazine compounds has highlighted the importance of stereochemistry for potent biological activity. nih.govnih.gov However, without direct experimental data for this compound, any discussion of its specific molecular interactions remains speculative.

To definitively characterize the stereochemical influence of this compound, further research, including the synthesis of both enantiomers and their subsequent evaluation in competitive radioligand binding assays and functional assays for a range of relevant receptors, would be required. Such studies would provide the necessary data to construct a comprehensive understanding of its structure-activity relationship at the molecular level.

Data Tables

No specific data tables for the binding affinities of this compound are available in the reviewed literature.

Computational and Theoretical Studies of S 2 2 Methoxy Benzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and energetics of molecules. researchgate.netnih.gov For (S)-2-(2-methoxy-benzyl)-piperazine, these calculations offer insights into its intrinsic chemical reactivity and conformational preferences.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the piperazine (B1678402) N-H group and the aromatic ring, highlighting their electrophilic character.

Energetics of Conformational Isomers

The flexibility of the piperazine ring and the rotational freedom of the benzyl (B1604629) group mean that this compound can exist in multiple conformations. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the 2-methoxy-benzyl substituent (axial or equatorial) leads to distinct conformational isomers with different energies.

Computational studies on related 2-substituted piperazines have shown that the relative stability of these conformers is influenced by a combination of steric and electronic factors. The anomeric effect, a stereoelectronic effect, can also play a role in stabilizing certain conformations. Theoretical calculations can precisely determine the relative energies of these conformers, providing insights into the most stable and, therefore, most populated conformations at equilibrium. This information is critical for understanding how the molecule will present itself for interaction with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its flexibility and interactions with its environment.

Conformational Sampling and Dynamic Behavior

MD simulations can explore the conformational landscape of this compound, revealing the transitions between different conformational states and their relative populations. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe how the piperazine ring puckers and how the benzyl group rotates. This dynamic information complements the static picture provided by quantum chemical calculations. The simulations can also calculate properties like the radius of gyration and root-mean-square deviation (RMSD) to quantify the molecule's size and structural stability over time. nih.gov

Solvent Effects on Molecular Conformation

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. nih.govresearchgate.netchemrxiv.org MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. nih.gov The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can stabilize or destabilize certain conformations.

For this compound, polar solvents like water would be expected to form hydrogen bonds with the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy (B1213986) group. These interactions can influence the equilibrium between axial and equatorial conformers. Non-polar solvents, on the other hand, would interact primarily through weaker van der Waals forces, potentially favoring different conformational preferences. Understanding how the solvent modulates the molecule's shape is crucial, as the environment within a biological system is often aqueous.

Molecular Modeling and Docking Studies for Ligand-System Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant protein and evaluating the potential binding modes. The scoring functions used in docking algorithms estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

While specific docking studies for this compound are not detailed in the provided search results, research on similar piperazine derivatives highlights their potential to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov In such interactions, the key features of this compound would be:

The basic nitrogen atoms of the piperazine ring: These can form crucial hydrogen bonds or ionic interactions with acidic residues in a protein's binding site.

The aromatic benzyl group: This can engage in hydrophobic interactions or pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The methoxy group: The oxygen atom can act as a hydrogen bond acceptor.

The chiral center: The (S)-configuration dictates a specific three-dimensional arrangement of the substituents, which can lead to stereoselective binding to a chiral biological target.

The results of docking studies can guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a docking simulation reveals a pocket in the binding site that is not occupied by the ligand, a medicinal chemist could design a new analogue with an additional functional group to fill that space and form new favorable interactions.

Prediction of Binding Modes and Interaction Sites

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor's active site. jetir.org In the case of this compound, docking studies would be instrumental in elucidating its potential binding modes with various biological targets. These studies can predict the conformation of the molecule within a binding pocket and identify the key amino acid residues involved in the interaction.

For instance, in silico studies on similar piperazine derivatives have successfully predicted their binding affinities and interaction patterns with receptors like the androgen receptor and the serotonin (B10506) receptor (2Z5X). jetir.orgnih.gov These studies often reveal a combination of interactions that stabilize the ligand-receptor complex. A hypothetical docking study of this compound with a target protein might yield results similar to those presented in the interactive table below, highlighting the types of interactions and the amino acid residues involved.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Site

Interaction Type Interacting Atom/Group on Ligand Interacting Amino Acid Residue Distance (Å)
Hydrogen Bond Piperazine Nitrogen (NH) Aspartic Acid (ASP) 110 2.8
Hydrogen Bond Methoxy Oxygen Serine (SER) 190 3.1
Pi-Pi Stacking Benzyl Ring Tyrosine (TYR) 220 4.5
Hydrophobic Interaction Benzyl Group Leucine (LEU) 115 3.9

Analysis of Non-Covalent Interactions

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. researchgate.net Beyond the primary interactions identified through docking, a detailed analysis of these forces is crucial for a comprehensive understanding of the binding event. For this compound, these interactions would include hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-stacking interactions.

In Silico Design and Virtual Screening of this compound Analogues

One of the significant advantages of computational studies is the ability to perform in silico design and virtual screening of novel analogues. nih.gov Starting with the core structure of this compound, modifications can be systematically introduced to explore the structure-activity relationship (SAR). This involves altering substituents, changing stereochemistry, or modifying the scaffold to potentially enhance binding affinity, selectivity, or other desirable properties.

Virtual screening allows for the rapid assessment of large libraries of these designed analogues against a specific biological target. By employing docking and scoring functions, compounds with the highest predicted binding affinities can be prioritized for synthesis and experimental testing, thereby streamlining the drug discovery process. For example, a virtual screening campaign could be designed to identify analogues of this compound with improved interactions within a target's binding pocket. The results of such a screening could be tabulated to compare the predicted binding affinities of the top-ranking analogues.

Table 2: Virtual Screening of this compound Analogues

Compound ID Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Analogue 1 Replacement of methoxy with ethoxy -8.5 Enhanced hydrophobic interactions
Analogue 2 Addition of a hydroxyl group to the benzyl ring -8.2 Additional hydrogen bond with receptor
Analogue 3 Substitution on the piperazine nitrogen -7.9 Altered electrostatic interactions
Analogue 4 Isomeric repositioning of the methoxy group -7.5 Different hydrogen bonding pattern

Through these computational and theoretical approaches, a deep understanding of the molecular behavior of this compound can be achieved, paving the way for the rational design of new and improved derivatives.

Structure Activity Relationship Sar Methodologies and Design Principles for S 2 2 Methoxy Benzyl Piperazine Analogues

Systematic Exploration of Structural Modifications on the (S)-2-(2-Methoxy-benzyl)-piperazine Scaffold

The systematic dissection of the this compound molecule involves targeted modifications at three primary locations: the piperazine (B1678402) nitrogen atoms, the 2-methoxybenzyl moiety, and the carbon atoms of the piperazine ring itself.

The two nitrogen atoms of the piperazine ring, designated N1 and N4, are critical for the molecule's physicochemical properties and its interactions with biological targets. mdpi.com The N1 nitrogen is typically substituted with the 2-methoxybenzyl group, while the N4 nitrogen is often a secondary amine, providing a site for hydrogen bonding or further substitution. The basicity of these nitrogens is a crucial factor in molecular interactions. researchgate.net

SAR studies on related benzylpiperazine derivatives reveal that the nature of the substituent at the N4 position significantly influences biological activity. The N4 nitrogen can serve as a basic amine, or it can be functionalized to introduce additional binding interactions or modulate the molecule's properties. nih.govtandfonline.com For instance, in a series of combretastatin-A4 piperazine conjugates, the potency against cancer cells was found to be highly dependent on the N4-substituent, with a general trend of Phenylpiperazine > Acetylpiperazine ≈ Cinnamylpiperazine > Benzylpiperazine. nih.gov This indicates that introducing an aromatic ring or a conjugated system at the N4 position can be more beneficial than a simple benzyl (B1604629) group in certain contexts.

The essentiality of both piperazine nitrogens for optimal binding has been demonstrated in studies of various piperazine-containing ligands. For example, research on sigma (σ) receptor ligands showed that replacing either of the basic nitrogen atoms with a methine group, or converting one into an amide, resulted in lower affinity compared to the parent compound with two basic nitrogens. This underscores the importance of both nitrogens in maintaining the necessary interactions for high-affinity receptor binding.

N4-Substituent on Benzylpiperazine ScaffoldObserved Impact on Activity (Example Context)Reference Finding
-H (unsubstituted)Serves as a hydrogen bond donor/acceptor site. mdpi.com
PhenylHigher potency in combretastatin-A4 anticancer analogues compared to benzyl. nih.gov
CinnamylModerate potency, comparable to acetyl, in anticancer analogues. nih.gov
AcetylModerate potency in anticancer analogues. nih.gov

The 2-methoxybenzyl group is a critical component of the scaffold, contributing to the molecule's steric and electronic profile. Modifications to this moiety, both on the aromatic ring and the methylene (B1212753) linker, can have profound effects on activity. The position of substituents on the phenyl ring is particularly important.

Studies on various classes of piperazine derivatives consistently show that substitution patterns on an associated phenyl ring are a key determinant of activity. For some targets, ortho-substituted phenyl analogues demonstrate favorable inhibitory activity. nih.govtandfonline.com This is consistent with the structure of (S)-2-(2-Methoxy -benzyl)-piperazine. The placement of the methoxy (B1213986) group at the ortho position can influence the conformation of the benzyl group relative to the piperazine ring due to steric and electronic effects, which in turn affects how the molecule fits into a binding site. researchgate.net

The nature of the substituent also plays a crucial role. In one study of N-benzylpiperazine derivatives, a 4-methoxy substitution was found to improve sigma-1 (σ1) receptor binding. While this is a different position, it highlights the electronic contribution of the methoxy group. SAR studies on antitubercular benzylpiperazine ureas have identified the benzyl moiety as an essential feature for activity. nih.gov

Modification on Benzyl MoietyObserved Impact on Activity (Example Context)Reference Finding
ortho-SubstitutionGenerally associated with good inhibitory activity in several analogue series. nih.govtandfonline.com
meta-SubstitutionCan lead to reduced efficacy in some contexts. researchgate.net
para-Substitution (e.g., 4-Methoxy)Improved σ1 receptor binding in certain N-benzylpiperazine series. nih.gov
FluorobenzylIdentified as a crucial functional group for anticancer activity in some ursolic acid derivatives. tandfonline.com

While modifications at the nitrogen atoms are common, substitutions on the carbon atoms of the piperazine ring are less frequently explored, with estimates suggesting only about 20% of piperazines in medicinal chemistry research feature such modifications. mdpi.com However, for the this compound scaffold, the substitution at the C2 position is a defining characteristic.

The stereochemistry at this position is of paramount importance. The (S)-configuration at the C2 carbon is often critical for specific binding to biological targets. In analogous systems, the opposite (R)-enantiomer has been shown to have significantly reduced affinity, likely due to steric hindrance that prevents optimal orientation within the binding pocket. This highlights the C2 position as a key stereogenic center that dictates the three-dimensional presentation of the benzyl group.

Further substitution at the C2 position or at other carbons (C3, C5, C6) can also modulate activity. For example, in a series of CXCR3 chemokine antagonists, introducing a small alkyl group at the 2'-position of the piperazine ring had a pronounced effect on receptor affinity, with an (S)-ethyl moiety leading to a compound with an IC50 of 0.2 nM. nih.gov This suggests that while the existing C2-benzyl group is crucial, further small modifications at this or other carbon positions could be a viable strategy for optimizing potency and selectivity.

Elucidation of Key Structural Features Dictating Molecular Interactions

From the systematic exploration of structural modifications, a pharmacophore model emerges, defining the essential functional groups and their required spatial arrangement for optimal molecular interactions.

The primary functional groups essential for the recognition of this compound analogues can be defined by a specific pharmacophore model. This model includes several key features:

The Piperazine Core: This heterocyclic ring is often an essential signature for activity. nih.gov Its conformation and the presence of two nitrogen atoms are fundamental.

Basic Nitrogen Atoms: At least one, and often both, of the piperazine nitrogens are crucial. mdpi.com The N4 nitrogen, if unsubstituted, can act as a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors. Their basicity allows for the formation of ionic interactions (salt bridges) with acidic residues (e.g., aspartic acid) in a receptor's binding site.

The Aromatic Ring: The benzyl group's phenyl ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

The C2 Stereocenter: The specific (S)-configuration at the C2 carbon is a critical determinant of activity, ensuring the correct 3D orientation of the 2-methoxybenzyl substituent.

Beyond the identity of the functional groups, their spatial and electronic properties are critical for achieving high-affinity interactions.

Spatial Requirements: The three-dimensional arrangement of the pharmacophoric features is rigidly defined by the scaffold. The piperazine ring typically adopts a chair conformation, which positions the C2-benzyl group in a pseudo-equatorial orientation. The (S)-stereochemistry at C2 dictates the precise vector of this group relative to the rest of the molecule. The ability of the piperazine ring to position functional groups in specific 3D orientations is a key advantage of this scaffold. mdpi.com

Relationship between Stereochemistry and Molecular Interaction Profiles in Chiral Piperazines

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its interaction with biological targets, which are themselves chiral entities. In the context of 2-substituted piperazines, the chirality at the C2 position significantly influences binding affinity and specificity.

Diastereoselective Considerations in Multi-Chiral Center Analogues

When a molecule contains more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. The introduction of additional chiral centers into analogues of this compound, for instance, by substitution at another position on the piperazine ring, would lead to diastereomers with distinct physicochemical and pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

For chiral molecules like this compound analogues, the development of robust QSAR models requires the use of descriptors that can capture the three-dimensional and chiral nature of the molecules. mdpi.com This includes steric, electronic, and hydrophobic parameters, as well as specific chirality indices.

A typical QSAR study on piperazine derivatives would involve the following steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities (e.g., Ki or IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, including 2D and 3D descriptors, are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound analogues is not publicly available, studies on other series of piperazine derivatives have demonstrated the utility of this approach. For example, QSAR models have been successfully developed for mono-substituted 4-phenylpiperazines, revealing the importance of the position and physicochemical properties of aromatic substituents for their in vivo effects on the dopaminergic system. nih.gov

Cheminformatics tools are also employed to analyze the SAR of these compounds. This can involve pharmacophore modeling to identify the key chemical features responsible for biological activity and molecular docking simulations to predict the binding mode of the ligands within the receptor active site. Molecular docking studies on arylpiperazine derivatives targeting the 5-HT2A receptor have provided valuable insights into the crucial interactions, such as hydrophobic interactions, hydrogen bonding, and π-π stacking, that govern ligand binding. mdpi.com These computational approaches are invaluable for rationalizing observed SAR data and guiding the design of novel analogues with improved properties.

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. omicsonline.org

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of (S)-2-(2-Methoxy-benzyl)-piperazine, distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methoxy (B1213986) group protons would be observed. chemicalbook.com Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms, including those in the aromatic ring, the piperazine ring, and the methoxy and benzyl (B1604629) groups. chemicalbook.com

While 1D NMR provides a foundational understanding, complex molecules often exhibit overlapping signals that necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment. omicsonline.org Techniques such as Correlation Spectroscopy (COSY) are instrumental in identifying proton-proton coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework. For instance, an HMBC correlation between the benzyl methylene protons and the quaternary carbon of the aromatic ring would confirm their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperazines

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic CH7.40–6.80130–110
Methoxy (OCH₃)~3.80~55
Benzyl CH₂~3.80Varies
Piperazine CH₂3.40–2.8050–45

Note: The exact chemical shifts for this compound would require experimental determination. The values presented are typical ranges for similar structural motifs. chemicalbook.comnih.gov

Determining the stereochemistry of chiral centers is a critical aspect of molecular characterization. For this compound, advanced NMR techniques are employed to confirm the (S)-configuration at the C2 position of the piperazine ring. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful in this regard. ipb.pt NOE correlations are observed between protons that are close in space, regardless of their bonding connectivity. By analyzing the NOE cross-peaks, the relative orientation of substituents on the stereocenter can be determined. For example, specific NOE interactions between the proton at C2 and protons on the benzyl group or other parts of the piperazine ring would provide definitive evidence for the assigned stereochemistry. ipb.ptchemrxiv.org In some cases, the magnitude of vicinal coupling constants (³J) can also provide stereochemical information, with different values often observed for cis and trans relationships between protons on a ring system. ipb.pt

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining the precise molecular weight and elemental formula of a compound.

High-resolution mass spectrometers, such as time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). rsc.orgnih.gov This high precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₈N₂O). For instance, while multiple chemical formulas might have the same nominal mass, only the correct formula will match the experimentally determined accurate mass. rsc.org

Table 2: Accurate Mass Data for this compound

Parameter Value
Molecular FormulaC₁₂H₁₈N₂O
Calculated Monoisotopic Mass206.1419 Da
Expected [M+H]⁺207.1497 Da

Note: The expected [M+H]⁺ value is calculated based on the exact masses of the most abundant isotopes.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for piperazine derivatives often involve cleavage of the piperazine ring or the bonds connecting the substituents. nih.govresearchgate.net For example, a characteristic fragmentation could be the loss of the methoxybenzyl group or cleavage within the piperazine ring, leading to specific fragment ions that can be rationalized to confirm the proposed structure. researchgate.netresearchgate.net The analysis of these fragmentation pathways provides an additional layer of confidence in the structural assignment. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. documentsdelivered.com

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The N-H stretching vibrations of the secondary amine in the piperazine ring would typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule would be observed around 3100-2850 cm⁻¹. theaic.org The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ range. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the chiroptical properties of chiral molecules like this compound. This method is predicated on the differential absorption of left- and right-handed circularly polarized light by a chiral sample. The resulting CD spectrum provides critical information regarding the molecule's three-dimensional structure, particularly the absolute configuration of its stereocenters and its conformational preferences in solution.

For a molecule such as this compound, the presence of a stereogenic center at the C2 position of the piperazine ring makes it an ideal candidate for CD spectroscopic analysis. The electronic transitions associated with the chromophores in the molecule, namely the methoxy-substituted benzene (B151609) ring and the piperazine ring system, will give rise to characteristic CD signals. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the atoms surrounding the chiral center.

In a typical research setting, the CD spectrum of this compound would be recorded over a range of wavelengths, usually in the ultraviolet (UV) region where the aromatic and amine chromophores absorb. The resulting plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength would be unique to the (S)-enantiomer. Its mirror image, the (R)-enantiomer, would theoretically produce a CD spectrum of equal magnitude but opposite sign. This characteristic makes CD spectroscopy an invaluable tool for confirming the enantiomeric purity of a sample.

The stereochemical characterization of this compound would involve comparing its experimental CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). By calculating the expected CD spectra for both (S) and (R) configurations, a direct comparison with the experimental data can unequivocally establish the absolute configuration of the synthesized or isolated compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-(2-Methoxy-benzyl)-piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as acylation, bromination, and esterification, starting from benzoic acid derivatives. Optimization includes varying solvents (e.g., DCM, hexane), reaction times, and stoichiometric ratios of reactants. For example, CuSO₄·5H₂O and sodium ascorbate are used as catalysts in click chemistry for triazole formation, with purification via column chromatography (ethyl acetate:hexane gradients) . Elemental analysis and spectral data (IR, HNMR) confirm structural integrity .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization employs a combination of techniques:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify functional groups (e.g., methoxy, piperazine ring).
  • HNMR/GC-MS for molecular structure elucidation and purity assessment.
  • HPLC for enantiomeric resolution, critical for chiral derivatives like (S)-configured compounds .

Advanced Research Questions

Q. How can Raman microspectroscopy combined with multivariate analysis distinguish structural isomers of piperazine derivatives?

  • Methodological Answer : Raman microspectroscopy at 20 mW laser power with 128–256 scans achieves high-resolution spectra. Principal Component Analysis (PCA) reduces dimensionality, followed by Linear Discriminant Analysis (LDA) to separate isomers (e.g., trifluoromethylphenyl or chlorophenyl variants). For example, PCA explains >99% variance in trifluoromethylphenyl isomers via PC4, enabling discrimination of positional isomers .

Q. What methodologies elucidate structure-activity relationships (SAR) in piperazine-based receptor antagonists?

  • Methodological Answer : SAR studies involve systematic structural modifications (e.g., replacing piperazine with morpholine or piperidine) and in vitro testing. For αIIbβ3 receptor antagonists, crystallography reveals that the piperazine secondary amine interacts with Asp224. Alterations (e.g., N-methylation or bicyclic analogs) reduce activity, highlighting the necessity of the unmodified piperazine domain .

Q. How do thermodynamic models explain CO₂ absorption kinetics in piperazine-containing solutions?

  • Methodological Answer : The electrolyte NRTL model predicts CO₂ solubility in aqueous piperazine blends (e.g., with MDEA). Speciation analysis (via ¹³C/¹H NMR) identifies dominant species: piperazine carbamate at low CO₂ loading and protonated carbamate at higher loading. Kinetic studies using a wetted-wall contactor show that piperazine enhances absorption rates via zwitterion deprotonation and direct CO₂ reaction .

Q. How can contradictions in biological activity (e.g., reduced potency but antiplatelet effects) be resolved during piperazine derivative optimization?

  • Methodological Answer : Contradictions arise from structural trade-offs (e.g., beta-cyclodextran inclusion reduces toxicity but lowers activity). Resolution involves orthogonal assays:

  • In vitro antiplatelet assays (e.g., platelet aggregation inhibition).
  • Toxicity profiling (e.g., LD50 in rodent models).
  • Computational docking to identify non-overlapping binding sites for toxicity vs. activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.